molecular formula C16H24N2O6 B3138495 Diethyl 1-(5-ethoxy-5-oxopentyl)-1H-pyrazole-3,5-dicarboxylate CAS No. 459157-13-2

Diethyl 1-(5-ethoxy-5-oxopentyl)-1H-pyrazole-3,5-dicarboxylate

Cat. No. B3138495
CAS RN: 459157-13-2
M. Wt: 340.37 g/mol
InChI Key: GZOHWGWHTFXHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For instance, “Methyl ((1-(5-Ethoxy-5-Oxopentyl)-1H-1,2,3-Triazol-4-yl)Methyl)-L-Prolinate” was prepared from N-propargyl methyl prolinate 1, following a general procedure for the 1,3-dipolar cycloaddition . Another compound, “(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid”, is synthesized through the reaction of phenylboronic acid and 5-ethoxyvalerolactone in the presence of a catalyst.


Molecular Structure Analysis

The molecular structure of related compounds can be complex. For example, “1,3-diethyl 2-{2-[ethoxy(5-ethoxy-5-oxopentyl)phosphoryl]ethyl}-2-[(E)-(methoxymethylidene)amino]propanedioate” has high-quality images of 3D molecular structure, molecular surface, and molecular orbitals available based on quantum chemical computations .


Chemical Reactions Analysis

The chemical reactions involving these types of compounds can be complex and varied. For instance, a catalytic protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For instance, “1,3-diethyl 2-{2-[ethoxy(5-ethoxy-5-oxopentyl)phosphoryl]ethyl}-2-[(E)-(methoxymethylidene)amino]propanedioate” has a molecular weight of 289.32482 g/mol .

Advantages and Limitations for Lab Experiments

Diethyl 1-(5-ethoxy-5-oxopentyl)-1H-pyrazole-3,5-dicarboxylate has several advantages for use in lab experiments. The compound is stable and can be easily synthesized using a variety of methods. This compound is also relatively inexpensive, making it a cost-effective option for researchers. However, there are also some limitations to using this compound in lab experiments. The compound has low solubility in water, which can make it difficult to work with in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret results from experiments.

Future Directions

There are several future directions for research on Diethyl 1-(5-ethoxy-5-oxopentyl)-1H-pyrazole-3,5-dicarboxylate. One area of interest is the development of new synthesis methods for the compound that are more efficient and cost-effective. Another area of interest is the investigation of the mechanism of action of this compound, which could provide insight into its potential use in the treatment of various diseases. Additionally, there is a need for further research on the potential side effects and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics.

Scientific Research Applications

Diethyl 1-(5-ethoxy-5-oxopentyl)-1H-pyrazole-3,5-dicarboxylate has been studied for its potential use in a range of scientific research applications. The compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further research in these areas. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

Safety and Hazards

The safety and hazards associated with these compounds can vary. For instance, “(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid” has a safety data sheet available that provides information on handling, storage, and emergency procedures .

properties

IUPAC Name

diethyl 1-(5-ethoxy-5-oxopentyl)pyrazole-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O6/c1-4-22-14(19)9-7-8-10-18-13(16(21)24-6-3)11-12(17-18)15(20)23-5-2/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOHWGWHTFXHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCN1C(=CC(=N1)C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Diethyl 3,5-pyrazoledicarboxylate (50 g, 0.236 mol) was dissolved in acetonitrile (500 ml) under a nitrogen atmosphere. Potassium carbonate (33 g, 0.236 mol) was added followed by ethyl 5-bromovalerate (37.7 ml, 0.235 mol) and the mixture heated under reflux for 2 hours. The solvent was removed in vacuo leaving a clear oil which was partitioned between ethyl acetate and water. The organic phase was separated and the aqueous phase further extracted with ethyl acetate (×2). The organic extracts were combined, dried (MgSO4), filtered and concentrated under reduced pressure to give 75 g of the title product.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
37.7 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 1-(5-ethoxy-5-oxopentyl)-1H-pyrazole-3,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Diethyl 1-(5-ethoxy-5-oxopentyl)-1H-pyrazole-3,5-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Diethyl 1-(5-ethoxy-5-oxopentyl)-1H-pyrazole-3,5-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Diethyl 1-(5-ethoxy-5-oxopentyl)-1H-pyrazole-3,5-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Diethyl 1-(5-ethoxy-5-oxopentyl)-1H-pyrazole-3,5-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Diethyl 1-(5-ethoxy-5-oxopentyl)-1H-pyrazole-3,5-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.